Cytotoxicity vs. C2 Epimer in HeLa Cells
8,8a-Dihydro-8-hydroxygambogic acid exhibits potent cytotoxicity against HeLa cells with an IC50 of 0.64 ± 0.02 μM [1]. In contrast, gambogic acid (GA) displays significantly weaker activity in the same HeLa cervical cancer cell line, with reported IC50 values exceeding 2 μM under comparable in vitro assay conditions, indicating that GA does not reach the same potency threshold [2]. This represents a greater than 3-fold improvement in potency for the 8,8a-dihydro-8-hydroxy derivative compared to the parent GA in this specific cellular context.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.64 ± 0.02 μM |
| Comparator Or Baseline | Gambogic acid: IC50 > 2 μM (did not reach IC50 threshold) |
| Quantified Difference | >3.1-fold greater potency (calculated based on >2 μM vs. 0.64 μM) |
| Conditions | HeLa human cervical cancer cell line; MTT or similar viability assay; 24-72h exposure |
Why This Matters
This cell line-specific potency inversion directly impacts assay design, requiring substitution with 8,8a-dihydro-8-hydroxygambogic acid to achieve reliable dose-response in HeLa-based cervical cancer models where GA is inadequate.
- [1] InvivoChem. 8,8a-Dihydro-8-hydroxygambogic acid [Technical Datasheet]. V62603. View Source
- [2] Liang C, et al. Gambogic Acid Lysinate-induced Cervical Cancer SiHa Cells Apoptosis in vitro and in vivo. Anti-Cancer Agents Med Chem. 2023;23(11):1306-1314. (HeLa IC50 did not reach; reported as >2 μM). View Source
